molecular formula C14H12BrN3O2S B8766336 6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine

6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine

Cat. No.: B8766336
M. Wt: 366.23 g/mol
InChI Key: OQHALEHMOGAYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

6-bromo-1-(4-methylphenyl)sulfonylindazol-4-amine

InChI

InChI=1S/C14H12BrN3O2S/c1-9-2-4-11(5-3-9)21(19,20)18-14-7-10(15)6-13(16)12(14)8-17-18/h2-8H,16H2,1H3

InChI Key

OQHALEHMOGAYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (5.66 g) in anhydrous DMF (75 ml) stirring at 0° C. was added a solution of 6-bromo-1H-indazol-4-amine (30 g), also in anhydrous DMF (125 ml), dropwise. The reaction mixture was stirred for 1 h at 0° C. then a solution of 4-methylbenzenesulfonyl chloride (27 g) in anhydrous DMF (100 ml) was added dropwise. The reaction was stirred for 2 h. A further portion of sodium hydride (0.57 g) was added followed by 4-methylbenzenesulfonyl chloride (2.70 g). The reaction mixture was left to stand overnight at room temperature, before pouring onto ice/water (1800 ml). A precipitate formed that was collected by filtration, tritrurated using diethyl ether:methanol (1:1, v/v), then re-collected by filtration and dried in vacuo at 40° C. over the weekend to give title compound, (26.5 g).
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.57 g
Type
reactant
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
solvent
Reaction Step Six

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